![molecular formula C14H8Cl4O B14624155 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol CAS No. 56958-04-4](/img/structure/B14624155.png)
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is a chlorinated phenolic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phenolic group, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol typically involves the reaction of chloral hydrate with chlorobenzene in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may also involve the use of catalysts like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The use of high-purity reagents and precise control of reaction parameters is crucial to achieve high yields and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to remove any impurities .
化学反応の分析
Types of Reactions
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, disinfectants, and other industrial chemicals
作用機序
The mechanism of action of 5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activities and membrane functions. Its chlorinated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis [4-chloro-]
- 1,1-dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol is unique due to its specific arrangement of chlorine atoms and phenolic group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
56958-04-4 |
|---|---|
分子式 |
C14H8Cl4O |
分子量 |
334.0 g/mol |
IUPAC名 |
5-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H8Cl4O/c15-9-3-1-8(2-4-9)13(14(17)18)11-6-5-10(16)7-12(11)19/h1-7,19H |
InChIキー |
LYCWLQLHTMRBQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

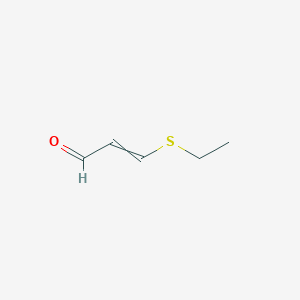

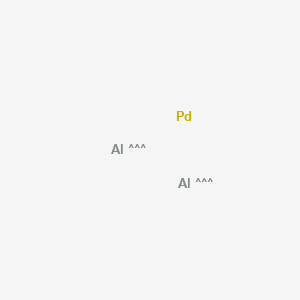

![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
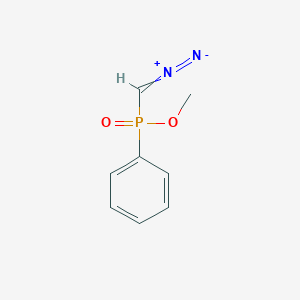
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
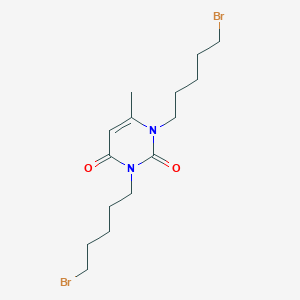
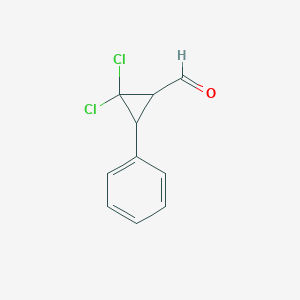
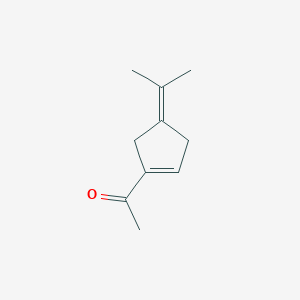
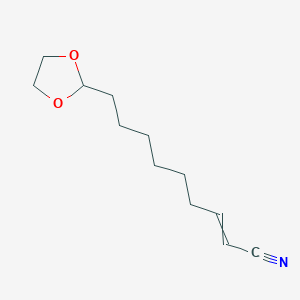
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
